

# Progression-Free Survival Results and Trial Details

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## Compound Focus: Alrizomadlin

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Trial Phase / Arm	Patient Population	Key PFS Finding	Other Efficacy Endpoints
Phase I Monotherapy [1] [2] [3]	Advanced Solid Tumors (All, N=20)	Median PFS: <b>6.1 months</b> (95% CI: 1.7-10.4)	ORR: 10%; DCR: 60%
Phase I Monotherapy [1] [2]	TP53 Wild-Type (Subgroup)	Median PFS: <b>7.9 months</b>	-
Phase I Monotherapy [1] [2]	TP53 Mutant (Subgroup)	Median PFS: <b>2.2 months</b>	-
Phase II Combination [4] [5]	MPNST (Subgroup, n=2)	PFS of <b>60+</b> and <b>96+</b> weeks	ORR: 100% (2 PR)

Abbreviations: CI (Confidence Interval), ORR (Objective Response Rate), DCR (Disease Control Rate), PR (Partial Response).

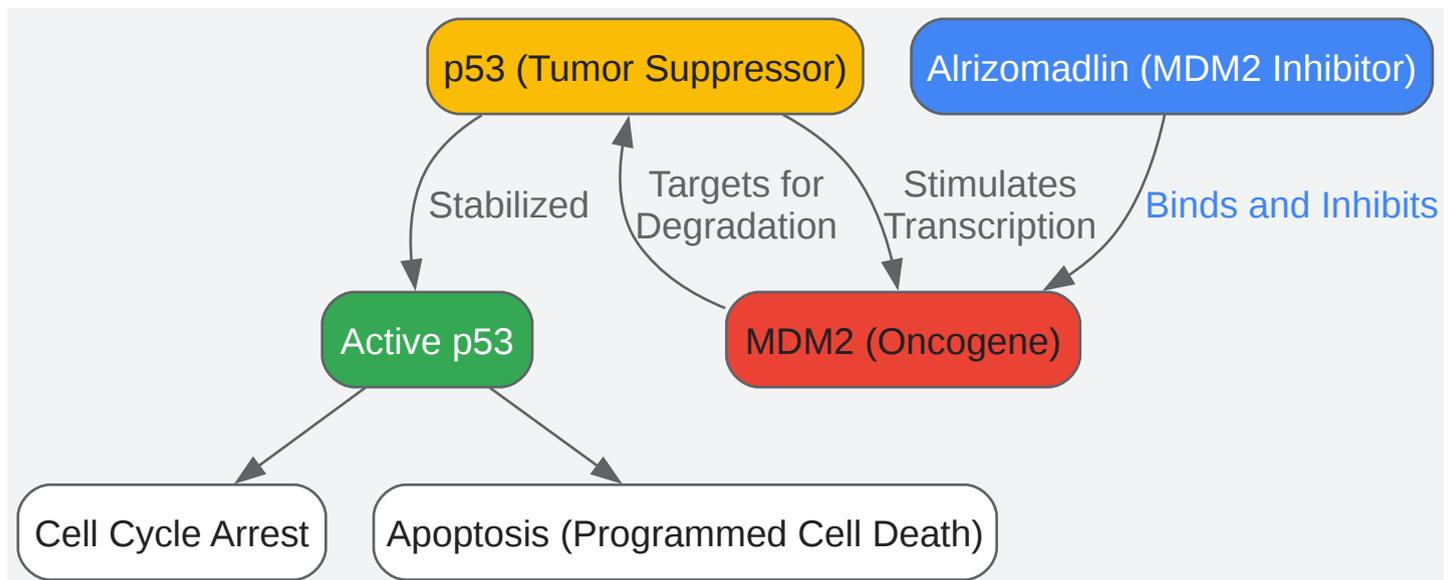
## Experimental Protocol Overview

The data in the tables above were generated under the following key trial parameters, which are critical for researchers to interpret the results accurately [1] [2] [3]:

- **Study Design:** The Phase I trial was a single-arm, open-label, first-in-human study using a "3 + 3" dose escalation design.
- **Drug Administration:** **Alrizomadlin** was administered **orally**, once daily every other day (q.o.d.), for 21 consecutive days, followed by 7 days off, constituting a 28-day cycle.
- **Patient Population:** Enrolled patients had histologically confirmed, locally advanced, or metastatic solid tumors that had progressed on standard treatment or for which no effective therapies existed. **MDM2 amplification status was not required for enrollment** but was assessed retrospectively.
- **Primary Endpoints:** The primary goals were to determine the **Maximum Tolerated Dose (MTD)**, **Recommended Phase II Dose (RP2D)**, and safety profile. The established RP2D was **100 mg**.
- **Key Secondary Endpoints:** These included pharmacokinetics (PK), pharmacodynamics (PD), and preliminary antitumor activity assessed per **RECIST 1.1** criteria. Tumor assessment scans were performed every 8 weeks.
- **Statistical Analysis:** PFS was analyzed using the Kaplan-Meier method, and comparisons between subgroups (e.g., TP53 wild-type vs. mutant) were made using the log-rank test.

## Mechanism of Action: The p53 Signaling Pathway

**Alrizomadlin** is a small molecule inhibitor that targets the MDM2-p53 protein-protein interaction. The following diagram illustrates the mechanism by which it reactivates the p53 tumor suppression pathway.



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The diagram shows that in normal physiology, p53 activates MDM2 expression, which in turn binds to p53 and targets it for degradation, creating a negative feedback loop. In cancers with MDM2 amplification, this loop is hyperactive, leading to excessive suppression of p53. **Alrizomadlin binds directly to MDM2**, blocking its interaction with p53. This stabilizes p53, allowing it to activate its transcriptional targets, leading to either cell cycle arrest or apoptosis (programmed cell death) [1] [6].

## Interpretation and Next Steps for Researchers

The data indicates that **Alrizomadlin's** efficacy is highly dependent on the tumor's genetic profile. The most significant PFS benefit was observed in a biomarker-selected population.

- **Predictive Biomarkers:** The stark contrast in PFS between patients with **TP53 wild-type** (7.9 months) and **TP53 mutant** (2.2 months) tumors underscores that a functional p53 pathway is essential for the drug's mechanism [1] [2]. Furthermore, the 100% disease control rate in patients with **MDM2 amplification and wild-type TP53** in the Phase I trial highlights this subgroup as the most promising target population [1] [3].
- **Combination Potential:** The durable responses observed when **Alrizomadlin** is combined with the PD-1 inhibitor Toripalimab in MPNST patients suggest a synergistic effect with immunotherapy [4]. This aligns with preclinical data indicating that MDM2 inhibition can enhance antitumor immunity [1].

To further contextualize **Alrizomadlin's** potential, direct head-to-head comparisons with other MDM2 inhibitors in clinical trials are limited. A recent review noted that while several MDM2 inhibitors have shown promise preclinically, they have largely failed to demonstrate conclusive benefit in clinical trials so far, highlighting the need for better patient stratification and combination strategies [6]. The data presented here for **Alrizomadlin**, particularly in defined subgroups, represents a step forward in this challenging field.

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